molecular formula C14H28O2 B3308261 3,5-Dimethyldodecanoic acid CAS No. 93761-42-3

3,5-Dimethyldodecanoic acid

Cat. No.: B3308261
CAS No.: 93761-42-3
M. Wt: 228.37
InChI Key: BJCDOTOCKDZJAQ-UHFFFAOYSA-N
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Description

3,5-Dimethyldodecanoic acid is a medium-chain fatty acid with the molecular formula C14H28O2 It is characterized by the presence of two methyl groups at the 3rd and 5th positions of the dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyldodecanoic acid typically involves the alkylation of a suitable precursor, such as a dodecanoic acid derivative, with methylating agents. One common method includes the use of Grignard reagents or organolithium compounds to introduce the methyl groups at the desired positions. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that allow for large-scale synthesis. Catalysts such as palladium or nickel complexes can be employed to facilitate the methylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyldodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Dimethyldodecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Comparison with Similar Compounds

3,5-Dimethyldodecanoic acid can be compared with other similar compounds, such as:

  • 3,5-Dimethyltridecanoic acid
  • 3,5-Dimethylpentadecanoic acid
  • Methyl 3,5-dimethyldodecanoate

Uniqueness: The unique structural feature of this compound is the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.

Properties

IUPAC Name

3,5-dimethyldodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-12(2)10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCDOTOCKDZJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93761-42-3
Record name 3,5-dimethyldodecanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a nitrogen atmosphere, the crude product (1.22 g, 0.00452 mol) of ethyl 3,5-dimethyldodecanoate (7Et) produced in the method of Example 3-1, methanol (1 ml), a 25% by weight aqueous sodium hydroxide solution (3 ml) were placed in a reaction vessel and stirred at 65° C. for 2 hours. After addition of water, the resulting mixture was washed with a hexane-tetrahydrofuran mixture. The aqueous phase was made acidic in addition of 20% by weight hydrochloric acid, followed by extraction with a hexane-tetrahydrofuran mixture. The organic phase thus obtained was dried over magnesium sulfate and then concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp: from 130 to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (1.03 g, 0.00452 mol). A total yield of the three steps from the 2-methylnonyl chloride (1 Cl) was 60%.
[Compound]
Name
crude product
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
ethyl 3,5-dimethyldodecanoate
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Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, ethyl 2-(1,3-dimethyldecyl)malonate (4Et) (35.2 g, 0.107 mol) and a 13% by weight aqueous sodium hydroxide solution (104 g) were placed in a reaction vessel and stirred under refluxing with heating for one hour. Then, the resulting ethanol therein was distilled off in one hour. A 56% by weight aqueous sulfuric acid solution (93 g) was added thereto and the resulting mixture was under refluxing with heating for 30 hours. The reaction mixture was diluted with tetrahydrofuran. The organic phase was washed three times with an aqueous saturated sodium chloride solution and concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp: from 130 to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (21.6 g, 0.0944 mol). A total yield of three steps from the 2-methylnonyl chloride (1Cl) was 59%.
Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, the crude product (41.6 g, 0.0899 mol) of ethyl 2-(1,3-dimethyldecyl)malonate (4Et) obtained in the method of Example 1-1 and a 13% by weight aqueous sodium hydroxide solution (87 g) were placed in a reaction vessel and stirred for one hour under refluxing with heating. Then ethanol thus generated therein was distilled off in one hour. The resulting mixture was subjected to addition of 20% by weight hydrochloric acid (87 g) and extracted with a mixture of toluene and tetrahydrofuran. The resulting organic phase was concentrated under reduced pressure, and then the residue was stirred under heat at 170° C. for 6 hours in a nitrogen atmosphere. This reaction mixture was diluted with tetrahydrofuran, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp 130 to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (18.9 g, 0.0828 mol). A total yield of three steps from the 2-methylnonyl chloride (1Cl) was 67%.
[Compound]
Name
crude product
Quantity
41.6 g
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reactant
Reaction Step One
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ethyl 2-(1,3-dimethyldecyl)malonate
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, ethyl 2-(1,3-dimethyldecyl)malonate (4Et) (18.6 g, 0.0566 mol), acetic acid (40 g), water (20 g), and sulfuric acid (2 g) were placed in a reaction vessel and stirred for 48 hours under refluxing with heating while distilling off ethanol. The reaction mixture was diluted with tetrahydrofuran and water. The organic phase was washed with an aqueous saturated sodium chloride solution and concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp: from 130° C. to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (11.4 g, 0.0498 mol). A total yield of three steps from the 2-methylnonyl chloride (1Cl) was 59%.
Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
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2 g
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20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does 3,5-dimethyldodecanoic acid interact with its target and what are the downstream effects?

A: this compound, also known as prionic acid, acts as a sex pheromone in multiple species of Cerambycid beetles, primarily within the Prionus genus [, , ]. While the exact mechanism of interaction at the receptor level is yet to be fully elucidated, it is understood that male beetles detect the pheromone primarily through olfactory receptors located on their antennae []. This detection triggers a behavioral response, leading the males to seek out females for mating [, ]. The downstream effects of this interaction are primarily ecological, impacting the mating success and population dynamics of the target species [].

Q2: Which Cerambycid species are known to be attracted to this compound?

A: Field studies have confirmed the attraction of several Cerambycid species to this compound, including: * Prionus californicus [, , , , ]* Prionus lecontei [, ]* Prionus integer []* Prionus imbricornis [] * Prionus laticollis [, , ]* Prionus linsleyi []* Prionus aztecus []* Prionus coriarius []* Dorysthenes granulosus []

Q3: What is the difference in attractiveness between the natural enantiomer of this compound and the synthetic blend of all four stereoisomers?

A: Interestingly, research indicates that male Prionus californicus are equally attracted to both the naturally occurring (3R,5S)-enantiomer and a synthetic blend containing all four possible stereoisomers of this compound [, ]. This suggests that the non-natural isomers do not inhibit the attractiveness of the natural pheromone and that the synthetic blend can be effectively used in pest management strategies [, , ]. One study even showed no significant difference in attraction between the single-isomer and four-isomer blend for Prionus laticollis [].

Q4: How can this compound be used for pest management?

A4: The potent attractiveness of this compound to male Cerambycid beetles makes it a valuable tool for pest management in agricultural settings. Two main strategies have been explored:

  • Mass Trapping: Deploying traps baited with the pheromone can effectively capture large numbers of males, potentially reducing mating success and subsequently decreasing pest population density [].
  • Mating Disruption: Distributing the pheromone throughout the crop area can overwhelm the males' olfactory senses, making it difficult for them to locate females and disrupt the mating process [, ].

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